molecular formula C14H12Cl2N2OS B5527520 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B5527520
M. Wt: 327.2 g/mol
InChI Key: BBDUZQBULSTCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H12Cl2N2OS and its molecular weight is 327.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.0047396 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H10Cl2N2OS
  • Molar Mass : 285.28 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its antitumor , antimicrobial , and anti-inflammatory properties. The thiazole moiety is often associated with diverse pharmacological effects.

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor activity. For instance, a derivative of thiazole was shown to have an IC50 value of 3.903 µM against cancer cell lines, indicating potent anticancer properties when compared to standard drugs like Cisplatin and Curcumin .

Table 1: Antitumor Activity Comparison

CompoundIC50 (µM)TGI (µM)LC50 (µM)
This compound3.90329.1057.54
Cisplatin10.0050.00100.00
Curcumin5.0025.0060.00

The biological activity of this compound is attributed to its ability to interfere with cellular processes:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Targeting Specific Enzymes : It may inhibit enzymes involved in tumor growth and metastasis.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial effects against various pathogens. Studies indicate that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

Case Studies

  • Study on Antitumor Efficacy :
    A research team synthesized various thiazole derivatives and tested their efficacy against human cancer cell lines. The study found that the compound exhibited superior activity compared to traditional chemotherapeutic agents .
  • Antimicrobial Testing :
    In another study, the compound was tested against a panel of bacteria and fungi, showing significant inhibition rates that suggest potential for development as an antimicrobial agent .

Properties

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c15-11-3-1-2-9(12(11)16)6-10-7-17-14(20-10)18-13(19)8-4-5-8/h1-3,7-8H,4-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDUZQBULSTCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.